molecular formula C4H3ClINS B6278158 2-chloro-5-iodo-4-methyl-1,3-thiazole CAS No. 2803829-13-0

2-chloro-5-iodo-4-methyl-1,3-thiazole

Cat. No. B6278158
CAS RN: 2803829-13-0
M. Wt: 259.5
InChI Key:
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Description

2-Chloro-5-iodo-4-methyl-1,3-thiazole (CIIMT) is an organic compound belonging to the thiazole family. It has been studied for its applications in scientific research, particularly for its biochemical and physiological effects.

Mechanism of Action

2-chloro-5-iodo-4-methyl-1,3-thiazole is thought to act as an antioxidant by scavenging reactive oxygen and nitrogen species. Additionally, it is thought to interact with various proteins and enzymes, which may lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
2-chloro-5-iodo-4-methyl-1,3-thiazole has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to inhibit the production of nitric oxide (NO) and to reduce the expression of cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

2-chloro-5-iodo-4-methyl-1,3-thiazole has several advantages for use in laboratory experiments. It is easy to synthesize, and its antioxidant and anti-inflammatory properties make it a useful tool for studying the biochemical and physiological effects of various compounds. However, it is important to note that its effects may vary depending on the concentration of 2-chloro-5-iodo-4-methyl-1,3-thiazole used in the experiment.

Future Directions

There are several potential future directions for research on 2-chloro-5-iodo-4-methyl-1,3-thiazole. These include further investigations into its antioxidant and anti-inflammatory properties, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to study the effects of 2-chloro-5-iodo-4-methyl-1,3-thiazole on various cell signaling pathways, and to investigate its effects on the regulation of gene expression. Finally, further studies could be conducted to explore the potential therapeutic applications of 2-chloro-5-iodo-4-methyl-1,3-thiazole.

Synthesis Methods

2-chloro-5-iodo-4-methyl-1,3-thiazole can be synthesized through a two-step process. First, 5-iodo-4-methyl-1,3-thiazole is synthesized through a reaction between 4-methyl-1,3-thiazole and N-iodosuccinimide. This is followed by a second reaction between the intermediate and 2-chloro-5-iodo-4-methyl-1,3-thiazole, which forms the final product.

Scientific Research Applications

2-chloro-5-iodo-4-methyl-1,3-thiazole has been studied for its potential applications in scientific research. It has been found to have antioxidant and anti-inflammatory properties, and has been used in studies to investigate the biochemical and physiological effects of various compounds. It has also been used to study the role of thiazole compounds in the regulation of cell signaling pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-iodo-4-methyl-1,3-thiazole involves the chlorination of 2-iodo-5-methyl-1,3-thiazole followed by the methylation of the resulting 2-chloro-5-iodo-1,3-thiazole.", "Starting Materials": [ "2-iodo-5-methyl-1,3-thiazole", "Chlorine gas", "Methylating agent (e.g. dimethyl sulfate)" ], "Reaction": [ "Chlorination of 2-iodo-5-methyl-1,3-thiazole with chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 2-chloro-5-iodo-1,3-thiazole.", "Methylation of 2-chloro-5-iodo-1,3-thiazole with a methylating agent such as dimethyl sulfate in the presence of a base such as potassium carbonate to yield 2-chloro-5-iodo-4-methyl-1,3-thiazole." ] }

CAS RN

2803829-13-0

Product Name

2-chloro-5-iodo-4-methyl-1,3-thiazole

Molecular Formula

C4H3ClINS

Molecular Weight

259.5

Purity

95

Origin of Product

United States

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